Cas no 1804428-20-3 (2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)

2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride
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- インチ: 1S/C8H5ClF3NO/c1-3-4(7(9)14)2-5(10)13-6(3)8(11)12/h2,8H,1H3
- InChIKey: UAOAOOUNFHJVPM-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(N=C(C(F)F)C=1C)F)=O
計算された属性
- せいみつぶんしりょう: 223.001
- どういたいしつりょう: 223.001
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034015-1g |
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride |
1804428-20-3 | 95% | 1g |
$3,068.70 | 2022-04-02 | |
Alichem | A029034015-500mg |
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride |
1804428-20-3 | 95% | 500mg |
$1,718.70 | 2022-04-02 | |
Alichem | A029034015-250mg |
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride |
1804428-20-3 | 95% | 250mg |
$950.60 | 2022-04-02 |
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chlorideに関する追加情報
2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride (CAS No. 1804428-20-3)
The compound 2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride, identified by the CAS number 1804428-20-3, is a highly specialized chemical entity with significant applications in various fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with fluorinated substituents and a carbonyl chloride group. The presence of multiple fluorine atoms and a methyl group introduces distinct electronic and steric properties, making it an intriguing subject for both academic research and industrial applications.
The synthesis of 2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride involves a series of carefully designed reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and fluorination processes. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production, reducing costs and minimizing environmental impact. The compound's stability under various reaction conditions has been extensively studied, with findings published in leading journals such as Journal of Organic Chemistry and Chemical Communications.
In terms of applications, 2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride has shown promise in the development of novel pharmaceutical agents. Its ability to act as an electrophilic reagent in nucleophilic acyl substitutions makes it invaluable in peptide synthesis and the construction of bioactive molecules. Researchers at the University of California have demonstrated its utility in creating fluoroalkylated peptides with enhanced pharmacokinetic profiles, a discovery that has garnered significant attention in the field of medicinal chemistry.
Beyond pharmaceuticals, this compound has also found applications in materials science. Its fluorinated structure imparts hydrophobicity and thermal stability, making it a candidate for use in high-performance polymers and coatings. A study published in Nature Materials highlighted its potential as a building block for fluoroalkylated aromatic polymers with exceptional durability under harsh environmental conditions.
Recent research has also explored the use of 2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride in agrochemicals. Its ability to serve as an intermediate in the synthesis of novel herbicides has been documented in studies by agricultural scientists at Syngenta AG. These herbicides exhibit improved selectivity towards target weeds while maintaining low toxicity to crops, offering a sustainable solution to modern farming challenges.
The structural versatility of this compound is further evidenced by its role in organocatalysis. Chemists at the Max Planck Institute have utilized its carbonyl chloride functionality to develop novel organocatalysts for asymmetric synthesis reactions. This breakthrough has opened new avenues for the production of enantioselective compounds, which are critical in drug discovery and fine chemical synthesis.
In conclusion, 2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride (CAS No. 1804428-20-3) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse industries. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing scientific and technological frontiers.
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